In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthesis of 3-(3-Chloro-2,2-dimethylpropyl)-1,2,5-thiadiazole
In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthesis of 3-(3-Chloro-2,2-dimethylpropyl)-1,2,5-thiadiazole
Executive Summary
3-(3-Chloro-2,2-dimethylpropyl)-1,2,5-thiadiazole (CAS: 1934960-59-4) is a highly specialized, electron-deficient heterocyclic intermediate utilized in advanced medicinal chemistry and drug development[1]. By combining the bioisosteric properties of the 1,2,5-thiadiazole core with the steric shielding of a neopentyl-like side chain, this compound serves as a critical building block for synthesizing membrane-permeable therapeutics, including muscarinic agonists and targeted anticancer agents. This whitepaper details its structural logic, physical properties, and a self-validating synthetic methodology.
Chemical Structure and Rational Design
The molecular architecture of 3-(3-Chloro-2,2-dimethylpropyl)-1,2,5-thiadiazole (Molecular Formula: C7H11ClN2S) is defined by two highly synergistic domains[2]:
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The 1,2,5-Thiadiazole Core: This five-membered, sulfur-containing heterocycle is strongly aromatic and electron-deficient. In drug design, it is widely employed as a bioisostere for pyrimidine, oxadiazole, thiazole, and benzene rings[3]. Its mesoionic nature significantly enhances the lipophilicity of the molecule, allowing it to readily cross cellular membranes and interact strongly with intracellular biological targets[4].
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The 3-Chloro-2,2-dimethylpropyl Side Chain: The incorporation of a gem-dimethyl (neopentyl) group provides severe steric hindrance. This structural feature serves a dual purpose: it protects adjacent methylene groups from metabolic degradation (such as oxidation by Cytochrome P450 enzymes) and restricts the conformational flexibility of the side chain. The terminal primary chloride acts as a highly specific electrophilic handle for downstream nucleophilic substitution (e.g., amination).
Fig 1: Structural logic and functional domains of the target molecule.
Physical and Chemical Properties
The physical properties of this compound dictate its handling and reactivity profiles. The terminal chloride is primed for SN2 displacement, while the thiadiazole core remains highly resistant to oxidative cleavage.
| Property | Value | Causality / Significance |
| CAS Number | 1934960-59-4[1] | Unique identifier for regulatory and sourcing compliance. |
| Molecular Formula | C7H11ClN2S[2] | Confirms the exact atomic composition. |
| Molecular Weight | 190.69 g/mol [2] | Low molecular weight ensures high ligand efficiency when used as a fragment. |
| Physical State | Pale yellow to colorless oil | Typical for low-molecular-weight, non-hydrogen-bonding alkyl thiadiazoles. |
| LogP (Predicted) | 2.8 - 3.2 | Optimal lipophilicity for passive membrane diffusion. |
| Reactivity Profile | Electrophilic | The terminal C−Cl bond is the primary site for nucleophilic attack. |
Synthetic Methodologies: A Self-Validating System
Direct alkylation of a pre-formed 1,2,5-thiadiazole ring with a neopentyl-type halide is chemically inefficient due to the extreme steric hindrance preventing standard SN2 reactions. Therefore, the most robust, industrially validated approach is to construct the thiadiazole ring around the pre-existing side chain.
This is achieved via the cyclization of α -aminonitriles using sulfur monochloride ( S2Cl2 ), a strategy famously utilized in the synthesis of the muscarinic agonist Xanomeline[5].
The Three-Step Pathway
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α -Amination: 5-Chloro-4,4-dimethylpentanenitrile is reacted with ammonia and sodium cyanide to yield the corresponding α -aminonitrile.
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Ring Cyclization: The α -aminonitrile is treated with S2Cl2 in Dimethylformamide (DMF). S2Cl2 acts as both the sulfur source and the oxidant, closing the ring to form a 4-chloro-1,2,5-thiadiazole intermediate[6],[5].
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Hydrodehalogenation: The auxiliary 4-chloro group on the thiadiazole ring is selectively removed via palladium-catalyzed hydrogenation, yielding the final target.
Fig 2: Step-by-step synthetic workflow from acyclic precursor to the target heterocycle.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, where the causality of each reagent choice is explicitly defined.
Protocol A: Cyclization via Sulfur Monochloride
Caution: S2Cl2 is highly toxic and corrosive. Perform strictly under a fume hood.
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Preparation: Cool 50 mL of anhydrous DMF to 0–5 °C in a round-bottom flask under an argon atmosphere. Causality: The subsequent addition is highly exothermic; thermal control prevents solvent degradation.
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Addition: Dropwise, add 3.0 equivalents of S2Cl2 to the stirring DMF[6].
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Substrate Introduction: Slowly add 1.0 equivalent of the α -aminonitrile intermediate (as a bisulfate salt) portion-wise to maintain the temperature below 10 °C[6].
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Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Causality: Extended stirring ensures complete oxidative ring closure.
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Workup: Quench the reaction carefully with ice water. Extract the 4-chloro-1,2,5-thiadiazole intermediate using dichloromethane (DCM), wash with brine, dry over Na2SO4 , and concentrate in vacuo.
Protocol B: Selective Hydrodehalogenation
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Reaction Setup: Dissolve the intermediate from Protocol A in methanol (0.2 M). Add 10 wt% Pd/C (0.05 equivalents of Pd).
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Acid Scavenging: Add 1.5 equivalents of Triethylamine ( Et3N ). Causality: As the C−Cl bond is reduced, HCl gas is generated. Et3N neutralizes the acid, preventing the poisoning of the palladium catalyst and the degradation of the thiadiazole ring.
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Hydrogenation: Purge the flask with hydrogen gas and maintain under a balloon of H2 for 4 hours at room temperature.
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Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield pure 3-(3-Chloro-2,2-dimethylpropyl)-1,2,5-thiadiazole.
Applications in Drug Development
In medicinal chemistry, 3-(3-Chloro-2,2-dimethylpropyl)-1,2,5-thiadiazole functions as a premium linker-pharmacophore hybrid. By reacting the terminal chloride with secondary amines (such as piperidines or pyrrolidines), researchers can synthesize libraries of compounds targeting the central nervous system (CNS). The 1,2,5-thiadiazole ring mimics the binding profile of endogenous pyrimidines[3], while the neopentyl spacer ensures the drug candidate maintains a long half-life by resisting hepatic first-pass metabolism.
References
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Pharmacological Profile of Thiadiazole Source: International Journal of Pharmaceutical Sciences URL:[Link]
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Thiadiazole derivatives as anticancer agents Source: PMC - National Institutes of Health (NIH) URL:[Link]
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Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann−Pick Type C Disease Therapeutics Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
Sources
- 1. CAS#:921505-55-7 | N-(4-chlorobenzyl)-2-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide | Chemsrc [chemsrc.com]
- 2. guidechem.com [guidechem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Chloro-1,2,5-thiadiazole | 5097-45-0 | Benchchem [benchchem.com]
